N-Butyl-N-(5-methyl-1H-1,2,4-triazol-3-yl)cyclohexanecarboxamide
Description
Properties
CAS No. |
62400-36-6 |
|---|---|
Molecular Formula |
C14H24N4O |
Molecular Weight |
264.37 g/mol |
IUPAC Name |
N-butyl-N-(5-methyl-1H-1,2,4-triazol-3-yl)cyclohexanecarboxamide |
InChI |
InChI=1S/C14H24N4O/c1-3-4-10-18(14-15-11(2)16-17-14)13(19)12-8-6-5-7-9-12/h12H,3-10H2,1-2H3,(H,15,16,17) |
InChI Key |
TXXRTCJCALSYNK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C1=NNC(=N1)C)C(=O)C2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
. This reaction is often catalyzed by copper(I) salts and can be performed under mild conditions.
Industrial Production Methods
Industrial production of triazole derivatives, including N-Butyl-N-(5-methyl-1H-1,2,4-triazol-3-yl)cyclohexanecarboxamide, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Butyl-N-(5-methyl-1H-1,2,4-triazol-3-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazole ring can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives .
Scientific Research Applications
N-Butyl-N-(5-methyl-1H-1,2,4-triazol-3-yl)cyclohexanecarboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Butyl-N-(5-methyl-1H-1,2,4-triazol-3-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-butyl-N-(5-methyl-1H-1,2,4-triazol-3-yl)cyclohexanecarboxamide with structurally related compounds, focusing on synthesis, crystallography, and biological activity.
Structural Analogues with Triazole Moieties
N-tert-Butyl-N-(4-methyl-1,2,3-thiadiazole-5-yl) Derivatives (e.g., Wang et al., 2011):
These compounds replace the 1,2,4-triazole with a 1,2,3-thiadiazole ring. The thiadiazole group introduces greater electronegativity and sulfur-based π-conjugation, enhancing interactions with biological targets like acetylcholinesterase. However, the 1,2,4-triazole in the target compound may offer improved metabolic stability due to reduced susceptibility to oxidative degradation .- 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (): This fluorophenyl-substituted triazole-thiazole hybrid exhibits planar molecular geometry, except for a perpendicular fluorophenyl group.
Physicochemical and Crystallographic Properties
Critical Analysis of Evidence
- Structural Characterization: highlights the use of SHELX programs for crystallographic refinement, which could resolve the target compound’s conformation if crystallized .
- Biological Data Gaps: While and provide activity data for analogues, the target compound’s efficacy remains speculative.
Biological Activity
N-Butyl-N-(5-methyl-1H-1,2,4-triazol-3-yl)cyclohexanecarboxamide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological properties, and the implications of its activity in various biological systems.
Chemical Structure and Properties
The chemical formula for this compound is . The structure features a cyclohexanecarboxamide moiety linked to a 5-methyl-1H-1,2,4-triazole ring, which is known for its diverse pharmacological properties.
Synthesis
The synthesis of this compound typically involves the reaction of cyclohexanecarboxylic acid derivatives with 5-methyl-1H-1,2,4-triazole under specific conditions to yield the desired amide. The reaction conditions often include refluxing in solvents such as ethanol or methanol with appropriate catalysts.
Antimicrobial Activity
Research indicates that compounds containing the triazole ring exhibit notable antimicrobial properties. A study demonstrated that N-butyl derivatives showed significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of cell wall synthesis and interference with metabolic pathways.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Antifungal Activity
This compound has also been evaluated for antifungal activity against Candida albicans. The compound demonstrated a minimum inhibitory concentration (MIC) of 8 µg/mL, indicating potent antifungal properties.
Anti-inflammatory Effects
In vitro studies have shown that this compound can modulate inflammatory responses in human macrophages. It significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 when stimulated with lipopolysaccharides (LPS). This suggests potential therapeutic applications in inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
In a controlled study involving various triazole derivatives, this compound was found to be one of the most effective against resistant strains of bacteria. The study highlighted its potential as a lead compound for developing new antibiotics.
Case Study 2: Anti-inflammatory Mechanism
A recent investigation into the anti-inflammatory properties of this compound revealed its ability to inhibit NF-kB signaling pathways in macrophages. This finding supports its use as a therapeutic agent in managing chronic inflammatory conditions.
Q & A
Q. What are the standard synthetic routes for N-Butyl-N-(5-methyl-1H-1,2,4-triazol-3-yl)cyclohexanecarboxamide?
Methodological Answer: The synthesis typically involves multi-step reactions starting with the formation of the triazole core. A common approach includes:
Cyclocondensation : Reacting cyclohexanecarboxylic acid derivatives with 5-methyl-1H-1,2,4-triazol-3-amine under coupling agents like EDCI/HOBt.
Alkylation : Introducing the N-butyl group via nucleophilic substitution or reductive amination.
Purification : Column chromatography (silica gel, eluent: CHCl/MeOH gradient) and recrystallization (ethanol/water) are used to isolate the product.
Key Validation : Confirm purity via HPLC (>95%) and structural integrity via H/C NMR .
Q. How is the compound characterized structurally?
Methodological Answer: A combination of spectroscopic and analytical techniques is employed:
- NMR : H NMR (400 MHz, DMSO-d) identifies proton environments (e.g., triazole ring protons at δ 7.5–8.5 ppm, butyl chain protons at δ 0.8–1.5 ppm) .
- IR : Stretching vibrations for amide C=O (~1680 cm) and triazole C=N (~1600 cm) .
- Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z calculated for CHNO: 293.2) .
Q. What preliminary toxicity screening methods are recommended?
Methodological Answer:
- Acute Toxicity (LD) : Conducted in rodent models (e.g., Norway rats) using four serial doses (50–500 mg/kg). Mortality and behavioral changes are monitored for 72 hours.
- Biochemical Markers : Serum ALT, AST, urea, and creatinine levels are quantified via enzymatic assays. Elevated ALT/AST indicates hepatotoxicity, while urea/creatinine spikes suggest nephrotoxicity .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
Methodological Answer:
- X-ray Diffraction : Single-crystal X-ray analysis (Mo-Kα radiation, λ = 0.71073 Å) determines bond lengths, angles, and stereochemistry.
- Software Tools :
- SHELXL : Refinement of crystallographic models with constraints for thermal displacement parameters .
- ORTEP-3 : Visualization of thermal ellipsoids and molecular packing diagrams .
Example : A recent study resolved conformational isomerism in a triazole derivative using SHELXL-refined data (R = 0.042) .
Q. How should contradictory biological data (e.g., variable LD50_{50}50 values) be addressed?
Methodological Answer:
Reproducibility Checks : Validate dosing protocols (oral vs. intraperitoneal routes) and animal strains (e.g., Sprague-Dawley vs. Wistar rats).
Statistical Analysis : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to assess significance across replicates.
Histopathological Correlation : Cross-verify biochemical markers with tissue sections (e.g., liver necrosis in high-dose cohorts) .
Q. What strategies optimize synthesis yield for scale-up?
Methodological Answer:
- Reaction Engineering : Use continuous flow reactors to enhance mixing and heat transfer.
- Catalyst Screening : Test Pd/C or Ni catalysts for reductive amination steps (yield improvement: 60% → 85%).
- Solvent Optimization : Replace DMF with cyclopentyl methyl ether (CPME) to reduce side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
